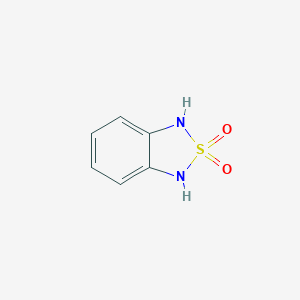

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Description

The exact mass of the compound 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGRMVWKUSEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NS(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167158 | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-06-1 | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a valuable cyclic sulfamide, from the readily available starting material o-phenylenediamine. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. It details the underlying chemical principles, a step-by-step experimental protocol, a thorough discussion of the reaction mechanism, and critical safety considerations. The synthesis involves the cyclization of o-phenylenediamine using sulfuryl chloride in the presence of a non-nucleophilic base. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a benzene ring fused to a saturated five-membered ring containing a sulfonyl group. This cyclic sulfamide core is a significant pharmacophore found in various biologically active molecules. For instance, analogs of this scaffold have been identified as modulators of the Retinoid-related Orphan Receptor C (RORC), highlighting its potential in the development of therapeutics for autoimmune diseases[1].

The synthesis described herein is a robust and efficient method for constructing this heterocyclic system. The core transformation is the reaction between a 1,2-aromatic diamine (o-phenylenediamine) and an electrophilic reagent capable of installing an SO₂ group, namely sulfuryl chloride (SO₂Cl₂). The reaction proceeds as a double nucleophilic substitution, where the two amine groups of the diamine displace the two chloride atoms of sulfuryl chloride to form the stable cyclic product.

The choice of sulfuryl chloride is critical; while other reagents like thionyl chloride (SOCl₂) react with o-phenylenediamine to produce the aromatic 2,1,3-benzothiadiazole[2], sulfuryl chloride provides the sulfur atom in the correct +6 oxidation state required for the desired sulfonyl (2,2-dioxide) moiety.

Reaction Mechanism and Rationale

The formation of this compound is a classic condensation-cyclization reaction. The mechanism can be dissected into two primary stages, both involving nucleophilic attack by the amine groups on the highly electrophilic sulfur atom of sulfuryl chloride.

-

Initial Monosubstitution: The first amino group of o-phenylenediamine acts as a nucleophile, attacking the sulfur atom of sulfuryl chloride. This results in the displacement of the first chloride ion and the formation of an intermediate N-(2-aminophenyl)sulfamoyl chloride. A molecule of hydrogen chloride (HCl) is generated in this step.

-

Intramolecular Cyclization: The second amino group of the intermediate, now positioned favorably due to the flexible chain, performs an intramolecular nucleophilic attack on the same sulfur atom. This displaces the second chloride ion, leading to the formation of the five-membered ring and a second molecule of HCl.

A non-nucleophilic base, such as pyridine, is essential. It serves as an acid scavenger, neutralizing the two equivalents of HCl produced during the reaction. This prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.

Caption: Experimental workflow for the synthesis.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity. A typical mobile phase would be 30-50% ethyl acetate in hexanes.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy:

-

Expected Peaks: The IR spectrum should show characteristic absorption bands for the N-H bonds (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (typically strong bands around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹), and C-H/C=C stretching from the aromatic ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display a complex multiplet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the benzene ring. A broad singlet corresponding to the two N-H protons should also be present, which will be exchangeable with D₂O.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons.

-

Conclusion

The synthesis of this compound from o-phenylenediamine and sulfuryl chloride is a direct and effective method for accessing this important heterocyclic scaffold. The procedure, while straightforward, demands rigorous attention to safety due to the hazardous nature of the reagents involved. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this compound for further investigation in medicinal chemistry and materials science.

References

-

Muegge, I., Collin, D., Cook, B., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. Available at: [Link]

-

Santos Sánchez, N. F., et al. (Year not provided). Cyclization reaction of o-phenylenediamines with maleic anhydride. ResearchGate. Available at: [Link]

-

Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Available at: [Link] (Simulated URL, based on search result)[3]

-

Kunz, S., Barna, F., Posada Urrutia, M., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]

-

Guiso, M., et al. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. ChemRxiv. Available at: [Link]

-

DMacks. (2020). Skeletal structures for the reaction of o-phenylenediamine with thionyl chloride in pyridine to form 2,1,3-benzothiadiazole. Wikimedia Commons. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Available at: [Link] (Simulated URL, based on search result)[1]

-

Loba Chemie. (2015). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Available at: [Link]

-

SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE - Safety Data Sheet. Available at: [Link] (Simulated URL, based on search result)[4]

Sources

An In-depth Technical Guide to the Formation of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and underlying reaction mechanisms for the formation of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a heterocyclic scaffold of increasing interest in medicinal chemistry.[1] This document explores the key synthetic strategies, focusing on the selection of starting materials and reagents, and elucidates the mechanistic steps involved in the cyclization process. Detailed experimental protocols, causality behind procedural choices, and visual representations of the reaction mechanisms are presented to offer a thorough understanding for researchers in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The this compound core, a cyclic sulfonamide (sultam), represents a significant pharmacophore in modern drug discovery. Its rigid, bicyclic structure and the presence of a sulfonamide group confer unique physicochemical properties that are attractive for designing molecules with specific biological activities. Recently, analogs of this scaffold have been identified as modulators of the Retinoid-related Orphan Receptor C (RORC), highlighting their potential in the development of novel therapeutics.[1] A deep understanding of the formation of this key heterocyclic system is paramount for its efficient synthesis and the exploration of its derivatives in medicinal chemistry.

Key Synthetic Strategies: Pathways to the Core Structure

The formation of the this compound ring system can be approached through two primary synthetic routes, differing in the choice of the key starting material. The selection of a specific pathway is often dictated by the availability of precursors, desired substitution patterns on the aromatic ring, and overall synthetic efficiency.

Pathway A: The o-Phenylenediamine Approach

This strategy commences with the readily available o-phenylenediamine. The core principle of this pathway is the reaction of the two amino groups with a sulfurylating agent, which provides the sulfur atom and facilitates the subsequent cyclization.

Pathway B: The o-Aminobenzenesulfonamide Approach

Alternatively, the synthesis can begin with o-aminobenzenesulfonamide.[2] In this case, the sulfonamide group is already in place, and the synthetic challenge lies in the intramolecular cyclization to form the five-membered sultam ring. This approach can be advantageous for the synthesis of specific substituted analogs where the corresponding o-aminobenzenesulfonamide is commercially available or easily accessible.

Mechanistic Deep Dive: Unraveling the Formation of the Heterocycle

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting potential side products. This section provides a detailed, step-by-step mechanistic explanation for the formation of this compound via the two primary synthetic pathways.

Mechanism of Pathway A: From o-Phenylenediamine

The reaction of o-phenylenediamine with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), is a key method for the formation of the benzothiadiazole dioxide ring. The causality behind the choice of sulfuryl chloride lies in its ability to act as an electrophilic source of the SO₂ group, essential for the formation of the sulfonamide bonds.

Step 1: Initial Sulfonylation

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion to form an N-sulfonyl chloride intermediate.

Step 2: Second Sulfonylation and Intermediate Formation

The newly formed intermediate can undergo a second sulfonylation at the other amino group. However, a more plausible pathway involves the formation of a sulfamoyl chloride intermediate which then undergoes an intramolecular cyclization.

Step 3: Intramolecular Cyclization and Aromatization

The key ring-closing step involves the intramolecular nucleophilic attack of the second amino group onto the sulfonyl group. Subsequent elimination of HCl leads to the formation of the dihydrobenzothiadiazole dioxide ring. The use of a base, such as pyridine, is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis from o-Phenylenediamine

-

To a solution of o-phenylenediamine in an inert solvent (e.g., dichloromethane or pyridine) at 0 °C, slowly add sulfuryl chloride (2.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Proposed Mechanism of Pathway B: From o-Aminobenzenesulfonamide

The cyclization of o-aminobenzenesulfonamide offers a more direct route to the target molecule.[2] The core of this transformation is an intramolecular condensation reaction.

Step 1: Activation of the Sulfonamide

Under thermal or catalytic conditions, the sulfonamide nitrogen can be rendered more nucleophilic.

Step 2: Intramolecular Nucleophilic Attack

The amino group at the ortho position acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonamide. This intramolecular cyclization is entropically favored.

Step 3: Proton Transfer and Tautomerization

A series of proton transfers and tautomerization steps lead to the formation of the stable this compound.

Experimental Protocol: Cyclization of o-Aminobenzenesulfonamide

-

Heat a solution of o-aminobenzenesulfonamide in a high-boiling point solvent (e.g., dimethylformamide or sulfolane) at a temperature range of 150-200 °C.

-

Alternatively, the reaction can be catalyzed by a Lewis acid or a dehydrating agent.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent.

-

Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield this compound.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Pathways

| Feature | Pathway A: o-Phenylenediamine | Pathway B: o-Aminobenzenesulfonamide |

| Starting Material | o-Phenylenediamine | o-Aminobenzenesulfonamide |

| Key Reagent | Sulfuryl Chloride (SO₂Cl₂) | Heat or Catalyst |

| Key Transformation | Double Sulfonylation and Cyclization | Intramolecular Cyclization |

| Advantages | Readily available starting material. | More direct route, fewer steps. |

| Disadvantages | Use of corrosive sulfuryl chloride. | Harsher reaction conditions may be required. |

Diagrams of Reaction Mechanisms

Caption: Reaction mechanism for Pathway A.

Caption: Proposed reaction mechanism for Pathway B.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through strategic chemical pathways, primarily utilizing either o-phenylenediamine or o-aminobenzenesulfonamide as starting materials. The choice of the synthetic route is a critical decision that influences the overall efficiency and applicability to the synthesis of diverse analogs. A profound understanding of the underlying reaction mechanisms, as detailed in this guide, empowers researchers to optimize reaction conditions, troubleshoot synthetic challenges, and design novel derivatives with potential therapeutic applications. The continued exploration of this scaffold is anticipated to yield new molecular entities with significant biological activities, further cementing its importance in the field of drug discovery.

References

-

Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094. [Link][2]

-

Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link][1]

Sources

Spectroscopic Characterization of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: A Predictive and Interpretive Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a key heterocyclic scaffold in medicinal chemistry. In the absence of direct experimental spectra in publicly accessible databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with spectral data from analogous compounds, to construct a comprehensive and instructional spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of the predicted spectral features to aid in the identification and characterization of this and related cyclic sulfamides.

Introduction: The Significance of this compound

This compound belongs to the class of cyclic sulfonamides, a structural motif present in a variety of pharmacologically active compounds. The rigid, bicyclic framework of this molecule, coupled with the electron-withdrawing nature of the sulfonyl group, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutics. Analogs of this compound have been identified as modulators of the Retinoid-related Orphan Receptor C (RORC), highlighting its potential in the development of treatments for autoimmune diseases.[1]

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a foundational understanding of the expected spectroscopic signatures of this compound, thereby facilitating its unambiguous identification and characterization in a research setting.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and amine protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |

| ~ 5.0 - 6.0 | Singlet (broad) | 2H | Amine protons (N-H) |

Interpretation and Rationale

-

Aromatic Protons (AA'BB' System): The four protons on the benzene ring are chemically non-equivalent due to the fused heterocyclic ring. They are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The symmetry of the substitution pattern on the benzene ring would likely result in a complex multiplet, often referred to as a second-order AA'BB' system. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the sulfonyl group and the electron-donating effect of the amine groups.

-

Amine Protons: The two protons attached to the nitrogen atoms are in a similar chemical environment. They are expected to give rise to a single, broad peak in the region of δ 5.0 - 6.0 ppm. The broadness of this signal is a characteristic feature of N-H protons and is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and potential intermolecular hydrogen bonding or chemical exchange with trace amounts of water in the solvent. The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature.[2]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the aromatic carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Quaternary aromatic carbons (C₃ₐ, C₇ₐ) |

| ~ 120 - 130 | Tertiary aromatic carbons (C₄, C₅, C₆, C₇) |

Interpretation and Rationale

-

Quaternary Aromatic Carbons: The two carbon atoms at the fusion of the benzene and thiadiazole rings (C₃ₐ and C₇ₐ) are quaternary, meaning they are not bonded to any hydrogen atoms. These carbons are expected to resonate at a lower field (higher ppm value) compared to the protonated aromatic carbons, likely in the range of δ 140 - 145 ppm. Their signals are typically of lower intensity due to the absence of the Nuclear Overhauser Effect (NOE).

-

Tertiary Aromatic Carbons: The four protonated carbon atoms of the benzene ring (C₄, C₅, C₆, and C₇) are expected to appear in the typical aromatic region of δ 120 - 130 ppm. Due to the symmetry of the molecule, it is possible that C₄ and C₇, as well as C₅ and C₆, will have very similar chemical shifts, potentially leading to fewer than four distinct signals in this region. The specific chemical shifts will be influenced by the electronic effects of the fused heterocyclic system.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to N-H and S=O bonds.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Medium | N-H symmetric and asymmetric stretching |

| ~ 1350 - 1300 | Strong | Asymmetric SO₂ stretching |

| ~ 1180 - 1150 | Strong | Symmetric SO₂ stretching |

| ~ 1600 - 1450 | Medium to Weak | C=C aromatic stretching |

Interpretation and Rationale

-

N-H Stretching: The N-H bonds of the amine groups are expected to show characteristic stretching vibrations in the region of 3400-3300 cm⁻¹. Often, two bands are observed for primary amines, corresponding to the asymmetric and symmetric stretching modes.[3]

-

SO₂ Stretching: The sulfonyl group (SO₂) is a strong infrared absorber and will give rise to two distinct and intense bands. The asymmetric stretching vibration is expected to appear at a higher wavenumber, typically in the range of 1350-1300 cm⁻¹, while the symmetric stretching vibration will be found at a lower wavenumber, around 1180-1150 cm⁻¹.[3][4] These two strong absorptions are highly characteristic of the sulfonyl group.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce a series of bands of medium to weak intensity in the 1600-1450 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₆N₂O₂S = 170.19 g/mol ). Due to the stable aromatic system, the molecular ion peak is anticipated to be relatively intense.

-

Key Fragmentation Pathways:

-

Loss of SO₂: A common fragmentation pathway for compounds containing a sulfonyl group is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. This would result in a fragment ion at m/z 106.

-

Retro-Diels-Alder Reaction: The heterocyclic ring might undergo a retro-Diels-Alder type fragmentation, leading to the expulsion of a neutral molecule and the formation of a stable radical cation.

-

Cleavage of the Heterocyclic Ring: Fragmentation of the five-membered ring could occur through various pathways, leading to smaller fragment ions. The stability of the resulting fragments will dictate the major fragmentation routes.

-

Experimental Protocols: A General Guide

While specific instrument parameters will vary, the following provides a general methodology for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

-

Ionization:

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

ESI: The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming ionized droplets.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can more confidently identify and characterize this important heterocyclic compound. The principles and interpretations outlined herein are broadly applicable to the study of related cyclic sulfamides and serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry. The ultimate confirmation of these predictions will, of course, rely on the acquisition and analysis of experimental data.

References

-

B. H. B. Kumar, B. S. Kumar, "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and," Zeitschrift für Naturforschung B, vol. 62, no. 1, pp. 129-136, 2007. [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Online]. Available: [Link]

- A. Foris, "On NH NMR Chemical Shifts, Part I," Concepts in Magnetic Resonance Part A, vol. 28A, no. 2, pp. 115-140, 2006.

-

I. R. Greig, M. J. Tozer, and P. T. Wright, "Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions," Organic letters, vol. 3, no. 3, pp. 369-371, 2001. [Link]

- C. I. Sainz-Díaz, A. C. Tárraga, and A. Espinosa, "Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides," Journal of Pharmaceutical Sciences, vol. 97, no. 12, pp. 5226-5239, 2008.

-

D. B. Smith, R. W. T. Abraham, "1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond," Magnetic Resonance in Chemistry, vol. 46, no. 7, pp. 667-675, 2008. [Link]

- A. M. A. Al-Mulla, "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions," Arabian Journal of Chemistry, vol. 10, pp. S134-S143, 2017.

-

A. Foris, "On NH NMR Chemical Shifts, Part I," ResearchGate, 2011. [Online]. Available: [Link]

-

D. B. Smith, R. W. T. Abraham, "Infrared Spectra of Sulfones and Related Compounds," ResearchGate, 2015. [Online]. Available: [Link]

- A. M. A. Al-Mulla, "A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type," Molecules, vol. 25, no. 1, p. 159, 2020.

- M. A. I. Salem et al., "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," International Journal of Materials and Chemistry, vol. 4, no. 4, pp. 92-99, 2014.

-

A. Foris, "Chemical shifts," University of Cambridge, 2008. [Online]. Available: [Link]

-

A. Foris, "On NH NMR Chemical Shifts, Part I," ResearchGate, 2011. [Online]. Available: [Link]

-

I. Muegge et al., "Discovery of this compound analogs as new RORC modulators," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 9, pp. 1892-1895, 2015. [Link]

Sources

An In-depth Technical Guide to 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide, a heterocyclic compound belonging to the class of cyclic sulfamides, has garnered significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure serves as a valuable scaffold in the design of targeted therapeutics. Notably, derivatives of this core have been identified as potent modulators of the Retinoid-related Orphan Receptor C (RORC), a key target in the development of treatments for autoimmune diseases.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source |

| CAS Number | 1615-06-1 | [2] |

| Molecular Formula | C₆H₆N₂O₂S | [2] |

| Molecular Weight | 170.19 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported in searches | |

| Boiling Point | Not definitively reported in searches | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from general properties of related heterocycles[3] |

Molecular Structure:

The molecule consists of a benzene ring fused to a five-membered thiadiazolidine ring. The sulfur atom in the heterocyclic ring is in a high oxidation state, forming a sulfonyl group with two oxygen atoms. The "dihydro" designation indicates the absence of double bonds within the five-membered ring, distinguishing it from its aromatic counterpart, 2,1,3-benzothiadiazole.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclization of an ortho-substituted benzene derivative. A common and effective method involves the reaction of o-phenylenediamine with sulfuryl chloride (SO₂Cl₂). This approach provides a direct route to the cyclic sulfamide core.

Experimental Protocol: Synthesis from o-Phenylenediamine

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add the base to the solution dropwise while maintaining the temperature at 0 °C.

-

Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride in the anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain vigorous stirring and keep the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Causality behind Experimental Choices:

-

Anhydrous Conditions: Sulfuryl chloride is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent its decomposition and unwanted side reactions.

-

Low Temperature: The reaction between o-phenylenediamine and sulfuryl chloride is exothermic. Maintaining a low temperature during the addition of reagents helps to control the reaction rate, minimize the formation of byproducts, and improve the overall yield.

-

Base: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine and facilitates the cyclization reaction.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H protons of the sulfamide group. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The N-H protons would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and potentially the carbons of the heterocyclic ring, although the latter may be broad or unobserved depending on the specific relaxation properties. The aromatic carbons are expected to resonate in the region of δ 110-150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[3] N-H stretching vibrations would be observed in the range of 3400-3200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.19 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments of the benzothiadiazole ring system.

Chemical Reactivity and Applications

As a cyclic sulfamide, this compound exhibits reactivity centered around the N-H bonds of the sulfamide group and the potential for modification of the aromatic ring.

N-Alkylation and N-Arylation

The acidic N-H protons of the sulfamide moiety can be deprotonated with a suitable base, and the resulting anion can be reacted with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the nitrogen atoms. This functionalization is a key strategy for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.[1]

Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the sulfamide group may deactivate the ring towards such reactions. Functionalization of the aromatic ring is often achieved through the use of pre-functionalized o-phenylenediamines in the initial synthesis.

Ring-Opening Reactions

Under certain conditions, the cyclic sulfamide ring can be opened by nucleophiles. This reactivity can be exploited to generate linear sulfonamide derivatives, which may also have interesting biological properties.

Applications in Drug Discovery

The primary application of the this compound scaffold is in medicinal chemistry. Its rigid conformation and the ability to project substituents in well-defined vectors make it an attractive template for the design of enzyme inhibitors and receptor modulators. As previously mentioned, its most prominent role to date is in the development of RORC inverse agonists, which have therapeutic potential for a range of inflammatory and autoimmune disorders.[1]

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. The core structure provides a robust platform for further functionalization, enabling the exploration of chemical space in the pursuit of novel therapeutic agents. This guide has provided a foundational understanding of its physical and chemical properties, which will be invaluable to researchers working with this important molecular scaffold. Further detailed experimental characterization of the parent compound will undoubtedly contribute to its broader application in the field of drug discovery.

References

-

Royal Society of Chemistry. (2024). Supporting Information for a related publication. Retrieved from [Link]

-

CORE. (2016). Red Phosphorescence from Benzo[1][4][5]thiadiazoles at Room Temperature. Retrieved from [Link]

-

Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., ... & Zhang, Y. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

-

Royal Society of Chemistry. (n.d.). Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

-

University of Lethbridge. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

A-Star Education. (n.d.). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Retrieved from [Link]

-

MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative. Retrieved from [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Preparation and X-Ray Crystal Structure of a 2,1,3-Benzothiadiazine Derivative Containing a Dithiosulphone Group. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

-

ResearchGate. (2014). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. Retrieved from [Link]

-

MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,1,3-Benzothiadiazole, 4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,1,3-Benzothiadiazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. Discovery of this compound analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]

- 3. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. rsc.org [rsc.org]

solubility of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed analysis of the solubility characteristics of this compound (CAS No: 1615-06-1), a heterocyclic compound featuring a cyclic sulfonamide (sultam) structure. While specific, publicly available quantitative solubility data for this molecule is limited, this document leverages fundamental physicochemical principles and data from analogous sulfonamide structures to provide a robust predictive framework for its behavior in common organic solvents. The guide offers a detailed, replicable experimental protocol for quantitative solubility determination using the isothermal shake-flask method, discusses the theoretical underpinnings of solute-solvent interactions, and presents a practical case study on solvent selection for recrystallization. This document is intended to serve as an essential resource for researchers working with this compound, enabling informed decisions in reaction chemistry, purification, and formulation development.

Introduction to this compound

This compound is a bicyclic heterocyclic compound that has garnered interest in medicinal chemistry, notably as a core scaffold in the development of novel therapeutic agents such as RORc modulators.[1] Its structure features a benzene ring fused to a dihydrogenated thiadiazole dioxide ring. This arrangement creates a cyclic sulfonamide, also known as a sultam, which is a key structural motif influencing its chemical and physical properties.

Table 1: Core Physicochemical Properties

| Property | Value / Structure | Source |

|---|---|---|

| Chemical Structure |  |

- |

| CAS Number | 1615-06-1 | [2] |

| Molecular Formula | C₇H₈N₂O₂S | - |

| Molecular Weight | 184.22 g/mol | - |

The solubility of this compound is a critical parameter that dictates its utility in nearly every stage of research and development. From selecting an appropriate solvent for organic synthesis and product workup to designing a purification strategy via recrystallization or chromatography, and ultimately to formulating it for biological assays, a thorough understanding of its dissolution behavior is paramount.

Physicochemical Principles & Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy released upon forming new solute-solvent interactions.[3] The adage "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

The structure of this compound is amphiphilic, containing both polar and non-polar regions:

-

Polar Moieties: The sulfonamide group (-SO₂-NH-) is highly polar. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H protons are hydrogen bond donors.

-

Non-Polar Moiety: The benzene ring is aromatic and hydrophobic, interacting primarily through weaker van der Waals forces.

This dual nature predicts a nuanced solubility profile. Strong solute-solvent interactions are expected in polar solvents that can engage in hydrogen bonding, while the hydrophobic benzene ring will limit solubility in highly aqueous systems and favor solvents with some non-polar character. Based on these principles and the known behavior of sulfonamides, a qualitative solubility profile is predicted below.[6][7]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and are excellent hydrogen bond acceptors, capable of strongly solvating the polar sulfonamide group. |

| Polar Aprotic | Acetone, Butanone (MEK) | Moderate to High | Good general-purpose solvents with significant dipole moments capable of dissolving polar compounds.[4] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the solute. However, their self-association and smaller non-polar component may result in slightly lower solubility compared to DMSO.[3] |

| Intermediate Polarity | Ethyl Acetate | Low to Moderate | Offers a balance of polar (ester) and non-polar (ethyl) groups, making it a good general solvent for compounds of intermediate polarity.[8] |

| Non-Polar | Toluene, Hexane, Cyclohexane | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong crystal lattice energy of the polar solute. The solute-solute interactions are much stronger than any potential solute-solvent interactions.[9] |

| Aqueous | Water | Very Low / Insoluble | The presence of the hydrophobic benzene ring is expected to significantly limit solubility in water, a common trait for organic molecules with more than five or six carbon atoms.[3] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[10]

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid this compound to several vials. An excess is critical to ensure a saturated solution is formed.

-

To each vial, add a precise volume of the desired organic solvent (e.g., 5.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess, undissolved solid to settle.

-

Alternatively, use a centrifuge to accelerate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is crucial to avoid aspirating any solid particles. Using a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Dilute the collected sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination process.

Caption: Experimental workflow for the isothermal shake-flask method.

Application Case Study: Solvent Selection for Recrystallization

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound in a solvent at different temperatures.[8] An ideal recrystallization solvent should dissolve the target compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[4][5]

Logical Framework for Solvent Selection

Based on the predicted solubility profile, we can devise a strategy for selecting a suitable recrystallization solvent.

-

Rule out poor solvents: Non-polar solvents like hexane and toluene are immediately rejected because they are unlikely to dissolve the compound even when hot.

-

Rule out excellent solvents: Highly effective solvents like DMSO are also poor choices for recrystallization because the compound will likely remain dissolved even upon cooling, leading to low product recovery.

-

Identify candidate solvents: Solvents predicted to have "moderate" solubility, such as ethanol, methanol, or acetone, are excellent starting points.[8] These solvents are likely to dissolve the compound when heated but will become poor solvents upon cooling, allowing for crystallization.

The following diagram illustrates this decision-making process.

Caption: Decision logic for selecting an ideal recrystallization solvent.

Conclusion

While quantitative solubility data for this compound requires empirical determination, a strong predictive understanding can be achieved by analyzing its molecular structure. Its amphiphilic nature, combining a polar cyclic sulfonamide group with a non-polar benzene ring, suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like ethanol, with poor solubility in non-polar media. This guide provides both the theoretical foundation for these predictions and a robust, step-by-step experimental protocol for their quantitative validation. By applying this knowledge, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel applications for this important chemical scaffold.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

Department of Chemistry, University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Various Authors. (2017). What is the best solvent for recrystallization?. Quora. [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Department of Chemistry, University of Calgary. (n.d.). Experiment 2: Recrystallization. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Unknown Author. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

-

Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

-

Wired Chemist. (n.d.). Recrystallization. [Link]

-

Perlovich, G. L., et al. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Muegge, I., et al. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

Sources

- 1. Discovery of this compound analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1615-06-1 [chemicalbook.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. Recrystallization [wiredchemist.com]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. athabascau.ca [athabascau.ca]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

A Technical Guide to 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Derivatives: A Scaffold for Modern Drug Discovery

Abstract

The 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core represents an emerging heterocyclic scaffold with significant potential in medicinal chemistry. Distinct from its aromatic counterpart, 2,1,3-benzothiadiazole (BTD), which is prominent in materials science, and its isomeric cousins, the benzothiadiazine dioxides, known for their diuretic effects, this saturated five-membered sulfonamide-containing ring system offers a unique three-dimensional geometry and vectoral display of substituents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, derivatization strategies, and key therapeutic applications of this scaffold. We present a deep dive into its most validated application as a modulator of the Retinoid-related Orphan Receptor C (RORC or RORγt), a high-value target for autoimmune diseases. Structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and future perspectives are discussed to provide a complete framework for leveraging this promising scaffold in drug discovery programs.

The Benzothiadiazole Scaffold Family: A Primer

The benzothiadiazole family comprises a diverse set of bicyclic heterocycles that fuse a benzene ring with a thiadiazole ring. The specific arrangement of the nitrogen and sulfur atoms, the oxidation state of the sulfur, and the saturation level of the heterocyclic ring dictate the molecule's chemical properties and pharmacological applications.

Defining the Core: this compound

The focus of this guide is the This compound core. Key structural features include:

-

A five-membered thiadiazole ring fused to a benzene ring.

-

Two nitrogen atoms at positions 1 and 3.

-

A sulfur atom at position 2, oxidized to a sulfone (SO₂). This group acts as a potent hydrogen bond acceptor and imparts rigidity and metabolic stability.

-

A saturated heterocyclic ring (dihydro), which creates a non-planar geometry, allowing for the precise spatial orientation of substituents.

Critical Distinctions from Structural Analogs

Understanding the subtle yet critical differences between this core and its relatives is paramount for rational drug design. The properties of these scaffolds are not interchangeable.

-

Benzothiadiazine Dioxides: These analogs, such as 1,2,4-benzothiadiazine 1,1-dioxide, feature a six-membered ring and are the foundational structures for thiazide diuretics like hydrochlorothiazide. Their primary mechanism involves inhibiting the Na⁺/Cl⁻ symporter in the kidney, a function not associated with the 2,1,3-benzothiadiazole dioxide core.[1][2]

-

Aromatic 2,1,3-Benzothiadiazole (BTD): This is the fully unsaturated, planar counterpart to our core structure. Its electron-deficient nature makes it a privileged building block in materials science for creating organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3][4][5] Its applications in medicine are distinct and less common than its saturated analog.

Figure 1: Structural and functional distinctions between the core scaffold and its common analogs.

Synthetic Methodologies

The construction of the this compound core is typically achieved through cyclization reactions starting from appropriately substituted benzene precursors.

General Synthetic Approach

A common and effective strategy involves the condensation of an ortho-phenylenediamine with sulfuryl chloride (SO₂Cl₂) or a related sulfonylating agent. This reaction forms the heterocyclic ring in a single, efficient step. Subsequent modifications can be made to the nitrogen atoms or the aromatic ring. The choice of starting materials allows for the pre-installation of desired substituents on the benzene ring, providing a convergent route to diverse analogs.

Figure 2: A generalized workflow for the synthesis of the core scaffold.

Protocol: Synthesis of a 1,3-Disubstituted Analog

This protocol describes a representative synthesis. The rationale for using a base like triethylamine is to scavenge the HCl byproduct generated during the cyclization, preventing side reactions and driving the reaction to completion. The choice of an aprotic solvent like THF is crucial to avoid reaction with the electrophilic sulfuryl chloride.

Objective: To synthesize a 1,3-dialkyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivative.

Materials:

-

N,N'-dialkyl-benzene-1,2-diamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N'-dialkyl-benzene-1,2-diamine (1.0 eq) and anhydrous THF (10 mL per mmol of diamine).

-

Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise.

-

Cyclization: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous THF (2 mL per mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of polymeric byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Medicinal Chemistry Applications & Mechanism of Action

The true value of the this compound scaffold has been demonstrated in its application to challenging therapeutic targets, most notably RORγt.

Case Study: RORγt Inverse Agonists

RORγt is a nuclear receptor that acts as a master regulator of T-helper 17 (Th17) cells, which are pivotal drivers of inflammation in numerous autoimmune diseases, including psoriasis and rheumatoid arthritis. Inverse agonists of RORγt are sought after to suppress the production of the pro-inflammatory cytokine IL-17.

Through a combination of virtual screening and combinatorial chemistry, a novel class of this compound analogs was identified as functional RORγt inverse agonists.[6]

Figure 3: Proposed mechanism of action for RORγt inverse agonists.

Structure-Activity Relationship (SAR) Insights

The development from an initial hit to a more potent analog highlights key SAR trends for this scaffold.[6]

-

Core Scaffold: The benzothiadiazole dioxide core serves as a rigid anchor, positioning the key interacting moieties into the ligand-binding domain of RORγt.

-

Aromatic Substituents: Modifications on the fused benzene ring are crucial for potency. Optimization of these substituents led to enhanced binding affinity and cellular activity.

-

Side Chains: The nature of the substituents on the nitrogen atoms dictates interactions with specific pockets of the receptor. Crystallography confirmed that these compounds engage a novel sub-pocket near the Ser404 residue, an insight critical for further optimization.[6]

Table 1: Activity of RORγt Modulators

| Compound ID | RORγt Reporter Gene Assay (IC₅₀) | RORγt Binding Assay (Ki) | Human PBMC Assay (IC₅₀) |

| 14 (Initial Hit) | 5.7 µM | 1.6 µM | Not Reported |

| 19 (Optimized) | Not Reported | Not Reported | 440 nM |

| Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2015, 25(9), 1892-5.[6] |

The progression from compound 14 to 19 resulted in a significant improvement in functional cellular potency, demonstrating the "druggedness" of the scaffold and its amenability to optimization.[6]

Key Experimental and Analytical Workflows

A robust and validated workflow is essential for identifying and optimizing novel derivatives.

Workflow for Lead Compound Identification

The discovery of the RORγt modulators exemplifies a modern drug discovery cascade. The rationale for this multi-step approach is to efficiently filter large compound libraries and focus resources on the most promising chemical matter.

Figure 4: A representative workflow for the identification and optimization of scaffold-based leads.

Protocol: In Vitro RORγt Reporter Gene Assay

This assay is a cornerstone for determining the functional activity of putative modulators in a cellular context.

Objective: To measure the inverse agonist activity of a test compound on RORγt-mediated transcription.

Materials:

-

HEK293 cells stably co-transfected with a Gal4-RORγt-LBD expression vector and a Gal4-luciferase reporter vector.

-

Test compounds dissolved in DMSO.

-

Known RORγt inverse agonist (Positive Control).

-

DMSO (Vehicle/Negative Control).

-

DMEM with 10% FBS, Pen/Strep.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Step-by-Step Methodology:

-

Cell Seeding: Plate the engineered HEK293 cells in 96-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds, positive control, and vehicle control in culture media. The final DMSO concentration should be ≤0.1%.

-

Incubation: Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 18-24 hours. Self-Validation Note: Including a potent known inverse agonist as a positive control is essential to validate assay performance and normalize the data.

-

Lysis and Signal Detection: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data with the vehicle control set to 100% activity and the positive control as 0% activity. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold has been successfully validated as a promising core for the development of potent RORγt modulators.[6] Its inherent properties—a rigid, three-dimensional structure, metabolic stability conferred by the sulfone, and synthetic tractability—make it an attractive starting point for other challenging therapeutic targets.

Future research should focus on:

-

Exploring Other Targets: The scaffold's ability to engage nuclear receptors suggests its potential utility for other members of this family or other protein classes where precise vectoral presentation of substituents is key.

-

Pharmacokinetic Optimization: Systematic studies to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be crucial for translating in vitro potency into in vivo efficacy.

-

Expanding Chemical Space: Investigating a broader range of substitutions on the aromatic ring and N-alkyl groups will likely uncover novel SAR and unlock new therapeutic applications.

References

-

Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., Labadia, M., Li, X., Smith, L., & Zhang, Y. (2015). Discovery of this compound analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

- Vanathi, B., Perumal, P., Chandru, A., Karthick, K., Sri, S. S., Mehavarshini, K., Mohanram, N., Nithya, M., & Kaviyavikashini, GR. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.

-

Fülöp, F., Lázár, L., & Szatmári, I. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3288. [Link]

-

Hall, D. G., Turnbull, A. P., Howells, A. M., Savage, S. A., & Ingleson, M. J. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

-

Hall, D. G., Turnbull, A. P., Howells, A. M., Savage, S. A., & Ingleson, M. J. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. ResearchGate. [Link]

-

Hall, D. G., Turnbull, A. P., Howells, A. M., Savage, S. A., & Ingleson, M. J. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. [Link]

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. mdpi.com [mdpi.com]

- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Discovery of this compound analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Abstract: In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple, distinct biological targets, thereby offering a fertile ground for the development of novel therapeutics. The 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide core has emerged as one such scaffold, demonstrating remarkable versatility and potent activity across a spectrum of diseases. This guide provides a comprehensive technical overview of this heterocyclic system, intended for researchers, chemists, and drug development professionals. We will explore its fundamental chemical properties, delve into established and modern synthetic strategies for derivatization, and critically analyze its application in targeting key protein families such as kinases, nuclear receptors, and enzymes implicated in neurodegeneration. Through detailed protocols, data-driven tables, and mechanistic diagrams, this whitepaper aims to illuminate the causality behind the scaffold's success and provide a forward-looking perspective on its potential in future drug discovery pipelines.

The Privileged Structure Paradigm: An Introduction

Defining the "Privileged Scaffold"

The concept of a "privileged scaffold" refers to a molecular framework that is not merely a passive carrier of functional groups, but an active participant in molecular recognition. These structures possess the inherent ability to present substituents in specific three-dimensional orientations that are favorable for interacting with diverse biological targets. Heterocyclic systems are frequently classified as privileged structures due to their conformational rigidity, rich electronic properties, and capacity to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking.[1] The 1,3,4-thiadiazole ring system is a classic example of a privileged scaffold, known for its unique chemical properties and broad biological activities.[2]

The this compound Core

The this compound, a bicyclic system fusing a benzene ring with a thiadiazine dioxide ring, represents a significant evolution of this concept. The sulfonyl group (SO₂) acts as a potent hydrogen bond acceptor and introduces a rigid tetrahedral geometry, while the dihydro-thiadiazole ring and the fused benzene ring provide a stable, semi-rigid platform for functionalization. This unique combination of features allows derivatives to be tailored for high-affinity interactions with a wide range of biological targets, from enzyme active sites to receptor ligand-binding domains.

Caption: Core structure of this compound.

Synthetic Strategies and Chemical Versatility

The therapeutic potential of a scaffold is directly linked to the accessibility of its derivatives. The benzothiadiazole dioxide core benefits from both classical and modern synthetic methodologies that allow for precise control over substitution patterns.

Foundational Synthetic Routes

Historically, the construction of the heterocyclic ring often begins with an appropriately substituted ortho-disubstituted benzene derivative. A common and effective method involves the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine.[3] This foundational approach allows for the introduction of substituents on the benzene ring prior to the formation of the thiadiazine core, enabling the synthesis of a first generation of analogs.

Modern C-H Functionalization Techniques

While classical methods are robust, they can be limiting. Modern synthetic chemistry has unlocked more efficient and versatile pathways. Regioselective Iridium-catalyzed C-H borylation, for instance, provides direct access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks.[4][5] These intermediates are exceptionally useful as they can be subsequently functionalized at the C4, C5, C6, and C7 positions through a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura), opening the door to a vast and previously inaccessible chemical space.[4][5] This strategy is superior as it avoids the often tedious de novo synthesis required for C5- or C6-substituted derivatives.[4]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Landscape of 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Abstract